molecular formula C15H16Cl2N4O2 B451332 2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B451332
M. Wt: 355.2g/mol
InChI Key: NRCKOLWIYQQNSU-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a dichlorophenoxy group and a pyrazole moiety, making it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 1-ethyl-3-methyl-4-formylpyrazole under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, such as DNA synthesis and protein expression.

    Pathways: It modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 2-(2,4-dichlorophenoxy)propionic acid
  • 2,4-dichlorophenoxyacetic acid

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide stands out due to its unique combination of a dichlorophenoxy group and a pyrazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H16Cl2N4O2

Molecular Weight

355.2g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C15H16Cl2N4O2/c1-3-21-8-11(10(2)20-21)7-18-19-15(22)9-23-14-5-4-12(16)6-13(14)17/h4-8H,3,9H2,1-2H3,(H,19,22)/b18-7+

InChI Key

NRCKOLWIYQQNSU-CNHKJKLMSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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